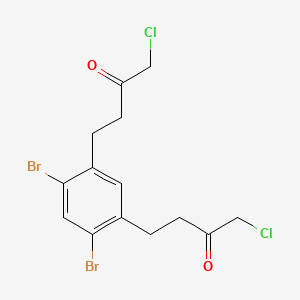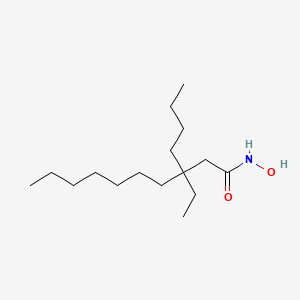
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a chloro-hydroxyethyl group and a cyclohexyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium typically involves the reaction of cyclohexanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with 2-chloroethanol to yield the desired product. The reaction conditions generally include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
Reaction Time: Several hours, depending on the specific conditions and reagents used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphines.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of (2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The specific pathways involved depend on the biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the cyclohexyloxy group.
Cyclohexylphosphine oxide: Contains a cyclohexyloxy group but differs in the oxidation state of phosphorus.
(2-Hydroxyethyl)phosphine: Similar hydroxyethyl group but lacks the chloro substituent.
Uniqueness
(2-Chloro-1-hydroxyethyl)(cyclohexyloxy)oxophosphanium is unique due to the combination of its chloro-hydroxyethyl and cyclohexyloxy groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and hydroxy groups allows for diverse chemical modifications and functionalization, making it a versatile compound in various research and industrial contexts.
Propiedades
Número CAS |
88648-62-8 |
|---|---|
Fórmula molecular |
C8H15ClO3P+ |
Peso molecular |
225.63 g/mol |
Nombre IUPAC |
(2-chloro-1-hydroxyethyl)-cyclohexyloxy-oxophosphanium |
InChI |
InChI=1S/C8H15ClO3P/c9-6-8(10)13(11)12-7-4-2-1-3-5-7/h7-8,10H,1-6H2/q+1 |
Clave InChI |
BGCABELNNQVZJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)O[P+](=O)C(CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



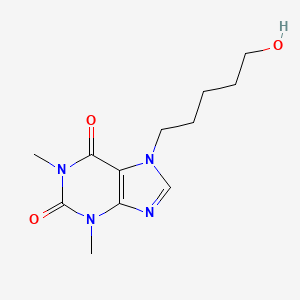
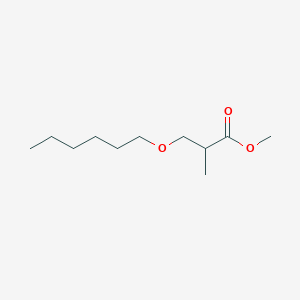
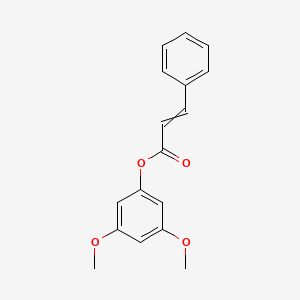
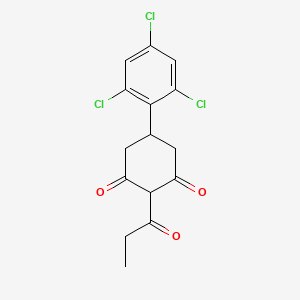
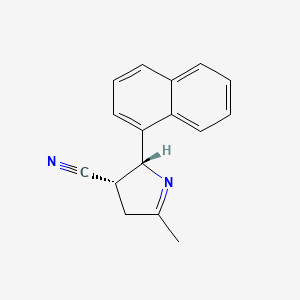

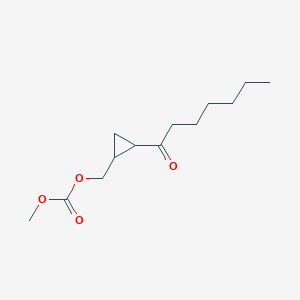
![But-2-yn-1-yl [3-chloro-4-(difluoromethoxy)phenyl]carbamate](/img/structure/B14379797.png)
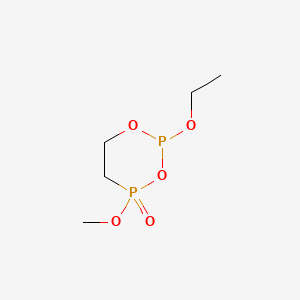
![{[9-(Cyclohexanesulfinyl)nonyl]oxy}benzene](/img/structure/B14379808.png)
![2-[(Prop-2-yn-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14379816.png)
